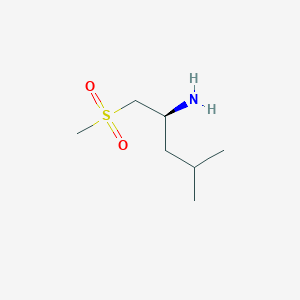
(2S)-1-methanesulfonyl-4-methylpentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-methanesulfonyl-4-methylpentan-2-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a methanesulfonyl group attached to the second carbon of a 4-methylpentan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-methanesulfonyl-4-methylpentan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 4-methylpentan-2-amine.
Methanesulfonylation: The key step involves the introduction of the methanesulfonyl group. This can be achieved by reacting the starting amine with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N). The reaction is typically carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-1-methanesulfonyl-4-methylpentan-2-amine can undergo oxidation reactions, where the amine group is converted to a corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as alkyl halides or Grignard reagents (RMgX) in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new compounds with different functional groups replacing the methanesulfonyl group.
Scientific Research Applications
Chemistry: (2S)-1-methanesulfonyl-4-methylpentan-2-amine is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential role as a building block in the synthesis of biologically active molecules. It may be used in the design of enzyme inhibitors or receptor modulators.
Medicine: The compound’s structural features make it a candidate for drug development. Researchers investigate its potential as a pharmacophore in the design of new therapeutic agents targeting specific diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-1-methanesulfonyl-4-methylpentan-2-amine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the activity of enzymes or receptors. The compound’s amine group may also participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
Comparison with Similar Compounds
(2S)-1-methanesulfonyl-4-methylpentan-2-amine: can be compared with other sulfonylated amines, such as (2S)-1-methanesulfonyl-4-ethylpentan-2-amine and (2S)-1-methanesulfonyl-4-propylpentan-2-amine.
Enantiomers and Diastereomers: The compound’s stereochemistry can be compared with its enantiomers and diastereomers, which may exhibit different physical and chemical properties.
Uniqueness:
- The presence of the methanesulfonyl group at the second carbon position imparts unique reactivity to this compound, distinguishing it from other amines.
- Its specific stereochemistry (2S) also contributes to its distinct behavior in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H17NO2S |
|---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
(2S)-4-methyl-1-methylsulfonylpentan-2-amine |
InChI |
InChI=1S/C7H17NO2S/c1-6(2)4-7(8)5-11(3,9)10/h6-7H,4-5,8H2,1-3H3/t7-/m0/s1 |
InChI Key |
QVZZETZFYSNNSK-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](CS(=O)(=O)C)N |
Canonical SMILES |
CC(C)CC(CS(=O)(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















